1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

Catalog No.
S13083965
CAS No.
644964-44-3
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

CAS Number

644964-44-3

Product Name

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

IUPAC Name

1-(2-methylpropyl)-4-(4-nitrophenyl)benzene

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(18)19/h3-10,12H,11H2,1-2H3

InChI Key

OYCTUBSQXQLPES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- is an organic compound featuring a biphenyl structure with a nitro group and a branched alkyl substituent. Its molecular formula is C15H17N1O2C_{15}H_{17}N_{1}O_{2}, and it consists of two phenyl rings connected by a single bond, with a nitro group (-NO₂) located at the para position of one ring and a 2-methylpropyl group (isobutyl) at the para position of the other ring. This compound is part of a larger class of biphenyl derivatives, which are known for their diverse applications in materials science and organic synthesis.

Typical of nitro-substituted biphenyls. Notable reactions include:

  • Electrophilic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functional groups.
  • Reduction: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen in the presence of catalysts.
  • Nucleophilic Displacement: The nitro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the nitro group under suitable conditions .

The synthesis of 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- can be achieved through several methods:

  • Nitration of Biphenyl Derivatives: Starting from biphenyl or substituted biphenyls, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Alkylation Reactions: The introduction of the 2-methylpropyl group can be achieved through alkylation methods such as the Friedel-Crafts alkylation or via nucleophilic substitution reactions using appropriate alkyl halides .
  • Coupling Reactions: Modern synthetic approaches may involve coupling reactions such as Suzuki or Ullmann coupling, where aryl halides react with organometallic reagents to form biphenyl derivatives .

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Material Science: Derivatives are often used in the production of polymers and liquid crystals.
  • Pharmaceuticals: Related compounds may have potential uses in drug development due to their biological activities.

Interaction studies involving this compound primarily focus on its reactivity with other chemical species. Research indicates that nitro groups can significantly affect the reactivity profiles of aromatic compounds. Studies on similar compounds suggest that they may interact with enzymes or receptors in biological systems, potentially leading to pharmacological effects .

Several compounds share structural similarities with 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-. Here are some notable examples:

Compound NameStructure DescriptionUnique Characteristics
1-NitrobiphenylNitro group at one phenyl ringUsed as an intermediate in dyes and pharmaceuticals
4-MethylbiphenylMethyl group at para positionExhibits different physical properties compared to nitro compounds
4-ChlorobiphenylChlorine substituent at para positionKnown for its application as a herbicide
2-MethylbiphenylMethyl group at ortho positionShows unique steric effects influencing reactivity

Each of these compounds has unique properties that differentiate them from 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-, particularly regarding their reactivity and applications in various fields. The presence of different substituents (like nitro vs. methyl vs. chlorine) alters their electronic properties and biological activities significantly.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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